molecular formula C9H7N3S B039420 Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine CAS No. 111886-59-0

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine

Cat. No. B039420
M. Wt: 189.24 g/mol
InChI Key: XFMQTHTWNFUGHS-UHFFFAOYSA-N
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Description

“Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C9H7N3S . This compound is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine”, can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods have been used to produce a wide range of pyrrolopyrazine derivatives .


Molecular Structure Analysis

The pyrrolopyrazine scaffold in “Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine” includes a pyrrole ring and a pyrazine ring . This structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

The synthesis of pyrrolopyrazine derivatives involves various chemical reactions, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These reactions have been used to produce a wide range of pyrrolopyrazine derivatives .


Physical And Chemical Properties Analysis

“Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine” has a molecular formula of C9H7N3S and an average mass of 189.237 Da .

properties

IUPAC Name

5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-8-6-2-1-4-12(6)7-3-5-13-9(7)11-8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMQTHTWNFUGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(N=C(C2=C1)N)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549679
Record name Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine

CAS RN

111886-59-0
Record name Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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